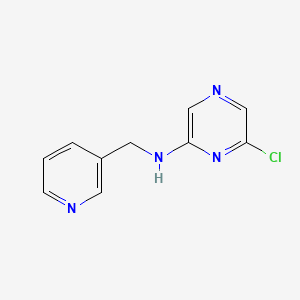

6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine

Descripción general

Descripción

6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Facile Synthesis and Chemical Reactivity

- The presence of the chloro group on pyrazine enables the creation of versatile new synthetic scaffolds through palladium-catalyzed Suzuki–Miyaura and Sonogashira cross-coupling reactions. These products are obtained in high yields under mild conditions, offering a safe and convenient method for electrocyclisation (Mal et al., 2015).

Advanced Derivative Synthesis

- The chemical structure of 6-Chloro-N-(3-pyridinylmethyl)-2-pyrazinamine allows for the synthesis of complex derivatives such as pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]-quinoxaline, showcasing its potential in creating diverse heterocyclic compounds (Kim et al., 1990).

Exploration in Medicinal Chemistry

- The compound's structure facilitates the synthesis of substituted pyridazine-3,6-diamines, a promising scaffold in medicinal chemistry. This approach utilizes the unreactive nature of the pyridazine 3-amino group, allowing for selective transformations without additional protective measures (Wlochal & Bailey, 2015).

Pharmaceutical Research and Molecular Docking

- In pharmaceutical research, the compound has been used to synthesize novel pyridine derivatives with potential antimicrobial and antioxidant activities. Molecular docking screenings have revealed moderate to good binding energies, indicating its potential in drug discovery (Flefel et al., 2018).

Environmental Impact Studies

- Environmental studies have identified N-Glucosyl metabolites of similar compounds in red beets, indicating the compound's potential transformation and interaction within biological systems (Ries et al., 1968).

Propiedades

IUPAC Name |

6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-9-6-13-7-10(15-9)14-5-8-2-1-3-12-4-8/h1-4,6-7H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCQTMUXKDCUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)

![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)

![4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1323388.png)

![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)